D-Lactitol (monohydrate)

Description

Historical Context and Derivation of Polyols in Carbohydrate Chemistry

Polyols, also known as sugar alcohols, are a class of carbohydrates where the carbonyl (aldehyde or ketone) group of a sugar has been reduced to a hydroxyl group. polyols-eu.org This structural modification grants them unique chemical and physical properties that differentiate them from their parent sugars. polyols-eu.org The study of polyols is deeply rooted in carbohydrate chemistry, a field that investigates the structure, synthesis, and function of carbohydrates, which are fundamental biomolecules composed of carbon, hydrogen, and oxygen. wikipedia.org

The derivation of polyols typically involves the hydrogenation of carbohydrates. researchgate.net For instance, sorbitol is produced from glucose, and lactitol (B1674232) is derived from lactose (B1674315). sci-hub.se This process of converting sugars into their corresponding alcohols has been a subject of chemical research for over a century, with early investigations laying the groundwork for the synthesis and characterization of these compounds. researchgate.net The ability to transform natural sugars into polyols has opened avenues for creating a diverse range of molecules with tailored properties for various applications. bohrium.com

Foundational Relevance of D-Lactitol within Disaccharide Analogues

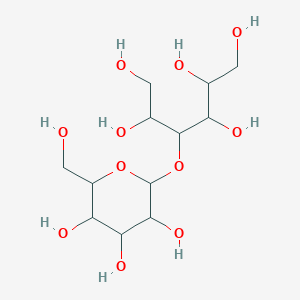

D-Lactitol, systematically named 4-O-β-D-galactopyranosyl-D-glucitol, is a disaccharide analogue of lactose. ekb.eg It is produced through the catalytic hydrogenation of lactose, a disaccharide naturally found in milk. wikipedia.orgekb.eg This process reduces the glucose portion of lactose to sorbitol, resulting in the formation of lactitol. sci-hub.se The resulting molecule is a disaccharide composed of galactose and sorbitol. researchgate.net

The significance of D-Lactitol in research stems from its nature as a non-caloric sweetener and its unique metabolic fate in the human body. ekb.eg Unlike lactose, D-Lactitol is not hydrolyzed by enzymes in the upper gastrointestinal tract due to the absence of a suitable β-galactosidase. wikipedia.org This resistance to digestion leads to its passage into the large intestine, where it can be fermented by gut microbiota. wikipedia.orgnih.gov This characteristic makes it a subject of interest in studies related to gut health and as a potential prebiotic. ekb.egcymitquimica.com Furthermore, its stability under heat and acidic conditions makes it a valuable compound in food science research. cymitquimica.com

Overview of Contemporary Academic Research Trajectories for D-Lactitol (monohydrate)

Current research on D-Lactitol (monohydrate) is multifaceted, spanning food science, pharmaceuticals, and biotechnology. In food science, studies continue to explore its use as a sugar substitute in low-calorie and diabetic-friendly products, as well as its role as a cryoprotectant and stabilizer. researchgate.netresearchgate.net Its application in masking undesirable flavors in food products is also an area of investigation. researchgate.net

In the pharmaceutical and biomedical fields, research is focused on its potential health benefits. Studies have investigated its role in promoting the growth of beneficial gut bacteria like Bifidobacterium and Lactobacillus. ekb.eg Its effect on intestinal absorption of minerals, such as calcium, has also been a subject of research. nih.gov Furthermore, D-Lactitol is being explored as a platform for the synthesis of other valuable compounds. For example, research has shown that it can be biotransformed by microorganisms like Agrobacterium tumefaciens to produce 3-ketolactitol, which can then be used to access the rare sugar D-gulose. nih.gov The development of efficient and environmentally friendly methods for lactitol synthesis, such as using potassium borohydride (B1222165) as a reducing agent to avoid high-pressure conditions, is another active area of research. google.com

Interactive Data Table: Physicochemical Properties of D-Lactitol (monohydrate)

| Property | Value | Source |

| Molecular Formula | C12H24O11 · H2O | sigmaaldrich.com |

| Molecular Weight | 362.33 g/mol | sigmaaldrich.com |

| Appearance | White crystalline powder | cymitquimica.comsigmaaldrich.com |

| Melting Point | 95-98 °C | sigmaaldrich.com |

| Solubility | Highly soluble in water | cymitquimica.comsigmaaldrich.com |

| Sweetness | 30-40% that of sucrose | wikipedia.orgsigmaaldrich.com |

Interactive Data Table: Research Findings on D-Lactitol

| Research Area | Finding | Source |

| Synthesis | Can be synthesized from lactose via catalytic hydrogenation using Raney nickel or through reduction with potassium borohydride. sci-hub.segoogle.com | sci-hub.segoogle.com |

| Gut Microbiota | Promotes the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. ekb.eg | ekb.eg |

| Mineral Absorption | Increases net intestinal absorption and body retention of calcium in rats. nih.gov | nih.gov |

| Biotransformation | Can be converted to 3-ketolactitol by Agrobacterium tumefaciens, providing a pathway to the rare sugar D-gulose. nih.gov | nih.gov |

| Food Application | Used as a low-calorie sweetener, cryoprotectant, and stabilizer. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Properties

IUPAC Name |

4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHSOMBJVWLPSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-86-4 | |

| Record name | NSC231323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Synthesis and Engineering of D Lactitol Monohydrate

Catalytic Hydrogenation Pathways from Lactose (B1674315)

The industrial production of lactitol (B1674232) is predominantly achieved via the catalytic hydrogenation of an aqueous solution of lactose. ekb.eg This process converts the aldehyde group of the glucose unit in lactose into a hydroxyl group, resulting in the formation of lactitol (4-O-β-D-galactopyranosyl-D-glucitol). nih.gov The reaction is typically carried out in a slurry reactor under controlled temperature and hydrogen pressure. acs.org

Mechanistic Elucidation of Hydrogenation Reactions

The catalytic hydrogenation of lactose is understood to proceed through a series of steps involving the adsorption of reactants onto the catalyst surface, the surface reaction itself, and the subsequent desorption of the products. researchgate.net This sequence of events is collectively described by the Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetics, which posits that the surface reaction between the adsorbed lactose and hydrogen is the rate-determining step. researchgate.netresearchgate.net

The mechanism involves the addition of hydrogen across the carbonyl group of the glucose portion of the lactose molecule. researchgate.net In some novel approaches, such as with certain metal-organic framework (MOF) catalysts, the mechanism may differ. For instance, a Fe-based MOF has been shown to activate the C(1)–O(5) bond in the glucose unit, facilitating ring-opening and subsequent reduction to lactitol without the need for external hydrogen gas. rsc.org

Influence of Catalyst Systems on Reaction Outcomes (e.g., Ni, Pd, Ru catalysts)

Nickel Catalysts: Sponge nickel catalysts, such as Raney nickel, are widely used due to their high activity and relatively low cost. acs.orggoogle.com They can achieve high selectivity for lactitol, often exceeding 90%. acs.org However, catalyst deactivation can be an issue, sometimes caused by byproducts like lactobionic acid poisoning the active sites. acs.org Molybdenum is sometimes used as a promoter to enhance the performance of sponge nickel catalysts. acs.org

Palladium Catalysts: Palladium-based catalysts are also employed in lactose hydrogenation. ekb.eg The selectivity and activity can be influenced by the support material and the presence of promoters.

Ruthenium Catalysts: Ruthenium-based catalysts, often supported on materials like carbon, alumina, or silica, are known for their high effectiveness and selectivity, with some studies reporting lactitol selectivity greater than 98%. researchgate.net While generally more expensive than nickel, ruthenium catalysts can offer enhanced activity and stability, making them a viable alternative. researchgate.net Bimetallic catalysts, such as Ru-Ni nanohybrids, have also shown remarkably high selectivity compared to their monometallic counterparts. cnr.it

The reaction conditions, including temperature, hydrogen pressure, and pH, are closely intertwined with the catalyst's performance. sdstate.edusmolecule.com For instance, with a Ru/C catalyst, lactitol selectivity of 96.5–98.5% has been achieved at temperatures between 110–130°C and hydrogen pressures of 40–60 bar. researchgate.net

Table 1: Comparison of Different Catalyst Systems in Lactose Hydrogenation

| Catalyst Type | Support Material | Promoter | Typical Selectivity (%) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Nickel | - (Sponge/Raney) | Mo | 90-99 acs.org | High activity, low cost google.com | Prone to deactivation acs.org |

| Palladium | Alumina, Carbon | - | Varies | Effective for hydrogenation ekb.eg | Susceptible to poisoning |

| Ruthenium | Carbon, Alumina, Silica | - | 95-98.5 researchgate.net | High selectivity and activity researchgate.net | Higher cost than nickel researchgate.net |

| Bimetallic | Titania (for Ru-Ni) | - | High | Enhanced selectivity cnr.it | Complexity in synthesis |

| MOF | - (Fe-based) | - | ~99.9 rsc.org | No external H₂ required rsc.org | Newer technology, scalability |

Kinetic Modeling of D-Lactitol Production

The kinetics of lactose hydrogenation are frequently modeled using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) framework. acs.orgresearchgate.net This model assumes that the reaction occurs on the catalyst surface between adsorbed molecules and that this surface reaction is the rate-limiting step. researchgate.netacs.org

Studies have successfully applied LHHW models to describe the hydrogenation of lactose over catalysts like Mo-promoted sponge nickel. acs.org These models typically assume noncompetitive adsorption of molecular hydrogen and lactose onto the catalyst surface. acs.org The resulting kinetic equations can accurately predict the concentrations of lactose and the primary product, lactitol, as well as provide a reasonable description of byproduct formation. acs.org The kinetic data, which includes reaction rates under varying conditions of temperature, pressure, and reactant concentrations, is essential for reactor design and process optimization.

Optimization of Synthesis Protocols and Process Parameters

Optimizing the synthesis of D-lactitol involves the careful management of several process parameters to maximize yield and selectivity while minimizing costs. smolecule.com

Temperature: The optimal temperature for lactose hydrogenation is typically in the range of 110 to 130°C. smolecule.com While higher temperatures can increase the reaction rate, they may also promote side reactions, thereby reducing the selectivity towards lactitol. smolecule.com

Hydrogen Pressure: Hydrogen pressure is another critical parameter, with an optimal range generally between 40 and 100 bar. ekb.egsmolecule.com Increasing pressure tends to improve selectivity. acs.org

pH: The pH of the reaction medium significantly affects catalyst activity and product distribution. smolecule.com An alkaline pH, typically between 7.5 and 9.5, is often preferred as it can enhance catalyst activation and reduce acid-catalyzed side reactions. smolecule.com

Catalyst Loading: The amount of catalyst used influences the reaction rate. However, an excessive amount can lead to unnecessary costs and potential challenges in downstream processing.

Catalyst Deactivation: The formation of byproducts, such as lactobionic acid, can deactivate the catalyst. acs.org Strategies to mitigate this, such as controlling the reaction temperature profile (temperature ramping), can reduce the formation of these deactivating species and extend the catalyst's lifespan. google.com

Table 2: Optimized Process Parameters for Lactitol Synthesis

| Parameter | Optimal Range | Rationale | Reference |

|---|---|---|---|

| Temperature | 110-130 °C | Balances reaction rate and selectivity, minimizing side reactions. | smolecule.com |

| Hydrogen Pressure | 40-100 bar | Enhances reaction rate and improves selectivity towards lactitol. | ekb.egsmolecule.com |

| pH | 7.5-9.5 | Facilitates catalyst activation and minimizes acid-catalyzed side reactions. | smolecule.com |

Biotechnological and Enzymatic Synthesis Approaches

While chemical catalytic hydrogenation is the dominant industrial method for lactitol production, research into biotechnological and enzymatic routes is ongoing. sdstate.eduejbiotechnology.info These approaches offer the potential for milder reaction conditions and higher specificity.

Exploration of Novel Biocatalysts for D-Lactitol Bioconversion

The enzymatic synthesis of lactitol has been reported, although it is not yet a commercially established process. ejbiotechnology.info This area of research is considered less advanced than chemical catalysis. sdstate.edu The exploration of novel biocatalysts, such as specific enzymes, could provide alternative pathways for lactitol production. For instance, enzymes like glucose-fructose oxidoreductase have been used in the synthesis of other lactose derivatives. ejbiotechnology.info

Enzymatic processes can be broadly categorized into thermodynamically controlled synthesis (TCS) and kinetically controlled synthesis (KCS). ejbiotechnology.info For a reaction like lactitol synthesis, enzymes would need to be identified that can efficiently catalyze the reduction of the glucose moiety of lactose. The development of robust and efficient biocatalysts remains a key challenge for the viable bioconversion of lactose to lactitol. sdstate.edu

Enzyme Systems Mediating Lactose Reduction

The industrial synthesis of D-Lactitol (monohydrate) is predominantly achieved through the chemical catalytic hydrogenation of lactose. ekb.eg However, research into enzymatic processes has identified several enzyme systems with the potential to mediate the reduction of lactose or related compounds, primarily belonging to the aldo-keto reductase (AKR) and polyol dehydrogenase superfamilies. While direct, high-yield enzymatic reduction of lactose to lactitol is not a widely established commercial process, studies on microbial enzymes provide insight into the biocatalytic possibilities.

Enzymes capable of catalyzing the reduction of aldehydes and ketones, such as the aldehyde group in the glucose moiety of lactose, are central to this potential biotransformation. nih.govoup.com These enzymes, particularly aldo-keto reductases, are known for their broad substrate specificity, acting on a variety of carbonyl compounds including sugar aldehydes. nih.govacs.org The polyol pathway in many organisms, which involves the conversion of glucose to sorbitol by aldose reductase, exemplifies this type of reaction. researchgate.netnih.gov

Microbial Dehydrogenases with Activity on Lactose and its Derivatives

Specific microbial dehydrogenases have been identified that interact with lactose and lactitol, although often catalyzing the oxidative reaction rather than the reductive one. The principle of enzymatic reversibility suggests that under appropriate conditions (e.g., high concentrations of NADH or NADPH), these or similar enzymes could potentially catalyze the reduction of a lactose-derived ketone to lactitol.

One notable example is a dehydrogenase from the bacterium Agrobacterium tumefaciens M31. This enzyme is capable of oxidizing lactitol to 3-ketolactitol. tandfonline.comresearchgate.net The enzyme is inducible and demonstrates activity on several disaccharides. tandfonline.com The forward reaction is an oxidation, but it points to the enzyme's active site accommodating the lactitol structure, a prerequisite for any potential reductive catalysis.

| Parameter | Finding | Reference |

|---|---|---|

| Microorganism | Agrobacterium tumefaciens M31 | tandfonline.com |

| Reaction Catalyzed | Oxidation of lactitol to 3-ketolactitol | tandfonline.comresearchgate.net |

| Inducing Substrates | Sucrose, lactitol, lactose, maltose, maltitol (B1215825) | tandfonline.com |

| Optimal Growth Conditions for Enzyme Production | Tryptic Soy Broth (TSB) medium with 1.0% sucrose | tandfonline.com |

| Reaction Temperature | 30 °C | tandfonline.com |

Another relevant enzyme system has been identified in Caulobacter crescentus, a bacterium that can metabolize lactose. This organism possesses a membrane-bound dehydrogenase, encoded by the lacA, lacB, and lacC genes, which is involved in the catabolism of lactose and lactitol. nih.govnih.gov This enzyme complex, which contains a glucose-methanol-choline (GMC) oxidoreductase domain, oxidizes lactose, suggesting a pathway that involves the formation of 3-keto derivatives. nih.govnih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Microorganism | Caulobacter crescentus | nih.gov |

| Genes Involved | lacA, lacB, lacC | nih.govnih.gov |

| Enzyme Family | Contains a glucose-methanol-choline (GMC) oxidoreductase domain | nih.gov |

| Substrates | Lactose, lactitol, lactulose, methyl-β-d-galactoside, salicin, trehalose (B1683222) | nih.govnih.gov |

| Function | Oxidation of β-galactosides and glucosides | nih.gov |

Potential of Recombinant Aldo-Keto Reductases

The family of aldo-keto reductases (AKRs) represents a promising area for the enzymatic synthesis of D-Lactitol. AKRs are NADPH-dependent oxidoreductases with a broad substrate range. nih.govplos.org While many studies on recombinant AKRs focus on the reduction of smaller aromatic ketones and keto esters for pharmaceutical intermediates, their native function often includes the reduction of sugar aldehydes. nih.govnih.gov For instance, a recombinant AKR from Bacillus sp. (YtbE) has been shown to be a versatile reductase for various carbonyl compounds. nih.gov Although lactose was not tested as a substrate in that particular study, the broad specificity of such enzymes suggests that through protein engineering or screening of novel microbial sources, an AKR with significant activity towards the aldehyde group of lactose could be developed. The primary challenge remains the specific and efficient reduction of the glucose moiety within the disaccharide structure without affecting the galactose unit.

Structural Elucidation and Conformational Analysis of D Lactitol Monohydrate

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of D-Lactitol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Determination (e.g., ¹H and ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of D-Lactitol in solution. By analyzing the chemical shifts, coupling constants, and signal intensities, a complete assignment of all proton and carbon signals can be achieved.

Detailed ¹H and ¹³C NMR data provide a fingerprint of the molecular structure, confirming the connectivity of the galactopyranosyl and glucitol units. While specific peak assignments for D-Lactitol (monohydrate) in solution were not available in the provided search results, typical chemical shift ranges for similar carbohydrate structures can be inferred.

Interactive Data Table: Representative NMR Chemical Shifts for Lactitol (B1674232)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glucitol Moiety | ||

| C1'-H | Data not available | Data not available |

| C2'-H | Data not available | Data not available |

| C3'-H | Data not available | Data not available |

| C4'-H | Data not available | Data not available |

| C5'-H | Data not available | Data not available |

| C6'-H | Data not available | Data not available |

| Galactose Moiety | ||

| C1-H | Data not available | Data not available |

| C2-H | Data not available | Data not available |

| C3-H | Data not available | Data not available |

| C4-H | Data not available | Data not available |

| C5-H | Data not available | Data not available |

| C6-H | Data not available | Data not available |

Application of Solid-State NMR and NMR Crystallography for Fine Structure Refinement

Solid-state NMR (ssNMR) is a crucial technique for characterizing the structure of crystalline solids like D-Lactitol monohydrate. nih.gov It provides information on the local environment of each atom, which can be used to refine crystal structures obtained from X-ray diffraction. nih.govmdpi.com NMR crystallography combines ssNMR data with computational methods to generate highly accurate structural models. nih.gov

In the solid state, the ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR spectrum reveals distinct signals for each crystallographically unique carbon atom. nih.gov This information is vital for identifying different polymorphic forms and understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.govmdpi.com While a specific ¹³C ssNMR spectrum for D-Lactitol monohydrate was not found, studies on similar pharmaceutical excipients demonstrate the power of this technique in assigning signals and confirming structural details. nih.gov

X-ray Crystallography of D-Lactitol and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It has been instrumental in characterizing the various crystalline forms of lactitol.

Analysis of Crystal Forms and Polymorphism in D-Lactitol Monohydrate

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. mdpi.comnih.gov These different forms can exhibit distinct physical properties. D-Lactitol is known to exist in anhydrous, monohydrate, dihydrate, and trihydrate forms. nih.govcambridge.orgnih.govnih.gov

X-ray powder diffraction (XRPD) is a key technique for identifying and distinguishing between these different crystalline forms. cambridge.orgrigaku.com The crystal structure of D-Lactitol monohydrate has been determined, revealing a specific arrangement of the molecules and water of hydration within the crystal lattice. cambridge.org The monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁. cambridge.org

Interactive Data Table: Crystallographic Data for D-Lactitol Monohydrate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.844(1) |

| b (Å) | 12.673(2) |

| c (Å) | 15.942(2) |

| V (ų) | Not provided |

| Z | Not provided |

Source: Data from Valkonen et al. (1994). cambridge.org

The galactopyranosyl ring in the crystalline state typically adopts a chair conformation. nih.govnih.gov The crystal structures are stabilized by extensive networks of intermolecular hydrogen bonds involving the hydroxyl groups of the lactitol molecule and the water molecules. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide valuable insights into the conformational preferences and dynamic behavior of molecules, complementing experimental data. ucsf.edumdpi.compnnl.gov

Molecular Dynamics Simulations of D-Lactitol Conformation and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. semanticscholar.orgyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular conformation and dynamics. youtube.comnih.gov

Computational Prediction of Intermolecular Interactions and Binding Hotspots

While experimental methods like X-ray crystallography provide a static image of molecular structure, computational chemistry offers dynamic insights into the intermolecular forces and potential binding interactions of D-Lactitol. These theoretical approaches are crucial for understanding how lactitol interacts with other molecules, such as biological receptors, and for identifying specific regions, or "hotspots," that are key to these interactions.

Computational studies, particularly those employing molecular dynamics (MD) simulations and free energy calculations, have been utilized to explore the binding mechanisms of sugar alcohols like lactitol. tandfonline.com Such methods simulate the movement and interactions of atoms and molecules over time, providing a detailed picture of conformational changes and binding events at the atomic level.

A significant computational investigation by Mahalapbutr, Lee, and Rungrotmongkol focused on the binding interactions of lactitol and maltitol (B1215825) with the T1R2/T1R3 sweet taste receptor. tandfonline.com This research employed a range of molecular modeling techniques to elucidate the energetic properties and interaction mechanisms. The study revealed that the preferential binding site for lactitol is the T1R2 monomer of the receptor. Specific polar amino acid residues were identified as being critical for binding, with electrostatic and hydrogen bond interactions playing a dominant role in stabilizing the complex. tandfonline.com

The key findings from this computational analysis are summarized in the tables below, highlighting the methods used and the specific interaction hotspots identified on the sweet taste receptor for lactitol.

Table 1: Computational Methods Used in Lactitol-Receptor Interaction Analysis

| Computational Method | Purpose in the Study |

|---|---|

| Molecular Dynamics (MD) Simulation | To simulate the dynamic behavior and conformational changes of the lactitol-receptor complex over time. |

| Free Energy Calculation | To dissect the energetic properties of the binding interaction and quantify the stability of the complex. |

| Molecular Modeling | To construct and analyze the three-dimensional structures of lactitol in complex with the sweet taste receptor. |

Table 2: Predicted Binding Hotspots and Interaction Mechanisms for Lactitol with the T1R2 Sweet Taste Receptor

| Receptor Subunit | Key Interacting Residues | Primary Interaction Type | Significance |

|---|---|---|---|

| T1R2 Monomer | Specific Polar Residues (e.g., N143) | Electrostatic Interactions, Hydrogen Bonds | Identified as the preferential binding site, crucial for stabilizing the lactitol-receptor complex. |

These computational predictions are invaluable for rational drug design and for understanding the structure-activity relationships of sweeteners. tandfonline.com By identifying the specific amino acid residues and the types of forces that govern binding, researchers can gain a deeper understanding of the molecular basis for taste perception and interaction with biological systems. While the crystal structure of the T1R2/T1R3 receptor is not yet available, such computational models provide a critical framework for hypothesis-driven experimental validation. tandfonline.com

Metabolic Transformations and Biological Interactions of D Lactitol Monohydrate

Microbial Metabolism and Fermentation Pathways

D-Lactitol, a sugar alcohol derived from lactose (B1674315), is not hydrolyzed by mammalian digestive enzymes in the upper gastrointestinal tract. nih.gov Consequently, it reaches the colon intact, where it is subject to fermentation by the resident gut microbiota. researchgate.netnih.gov This microbial fermentation leads to the production of various metabolites and modulates the composition of the gut microbial community.

Elucidation of Gut Microbiota Fermentation Products (e.g., Short-Chain Fatty Acids)

The anaerobic fermentation of D-Lactitol by colonic bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate, as well as gases. nih.govnih.gov The specific composition and concentration of these SCFAs can vary depending on the individual's gut microbiota, the substrate availability, and the site of fermentation within the colon. mdpi.com

In vitro fermentation studies have demonstrated that lactitol (B1674232) supplementation can significantly increase the total production of SCFAs. mdpi.com While some studies report that lactitol fermentation predominantly yields acetate, others have observed increases in butyrate. researchgate.netmdpi.com For instance, one in vitro colonic fermentation study found that lactitol fermentation primarily produced acetate. researchgate.net In contrast, another study observed that lactitol was able to support a higher level of fecal butyrate than lactulose. researchgate.net

In human studies, the consumption of lactitol has been associated with a significant increase in the fecal concentrations of acetic and lactic acid in patients with liver cirrhosis. researchgate.net However, another study in cirrhotic patients did not find an increase in fecal SCFAs, and in some cases, observed a decrease, suggesting that the effects of lactitol on SCFA production can be complex and may be influenced by the underlying health status of the individual. frontiersin.orgnih.gov The production of SCFAs from lactitol fermentation contributes to a lower colonic pH, which can influence the gut environment and microbial composition. nih.gov

Interactive Data Table: Impact of D-Lactitol on Short-Chain Fatty Acid (SCFA) Production

| Study Type | Predominant SCFA Produced | Other Notable Findings |

| In vitro colonic fermentation | Acetate | Tripled total SCFA production. mdpi.com |

| In vitro study | Butyrate | Supported higher butyrate levels than lactulose. researchgate.net |

| Human study (liver cirrhosis) | Acetic and Lactic Acid | No significant change in butyric acid levels was observed. researchgate.net |

| Human study (liver cirrhosis) | No significant increase | Decreased concentrations of some SCFAs were noted. frontiersin.orgnih.gov |

Modulation of Specific Microbial Community Structures (e.g., Bifidobacterium and Lactobacillus species)

D-Lactitol is considered a prebiotic because it selectively stimulates the growth and/or activity of beneficial bacteria in the colon, such as Bifidobacterium and Lactobacillus species. researchgate.netnih.gov Several human studies have demonstrated that lactitol supplementation can effectively increase the abundance of these beneficial intestinal bacterial communities. frontiersin.orgnih.govresearchgate.net

For example, a study involving constipated patients showed a significant increase in the abundance of Bifidobacterium after two weeks of lactitol administration. nih.gov This increase was correlated with an improvement in constipation symptoms. nih.gov Another study in healthy individuals found a significant increase in both Bifidobacterium and Lactobacillus species following daily consumption of 10g of lactitol for four weeks. researchgate.net In patients with liver cirrhosis, lactitol intervention led to an increase in health-promoting lactic acid bacteria, including Bifidobacterium longum, B. pseudocatenulatum, and Lactobacillus salivarius. frontiersin.orgnih.gov Concurrently, a decrease in potentially pathogenic bacteria like Clostridium perfringens and Klebsiella pneumoniae has been observed. frontiersin.orgnih.govresearchgate.net

Interactive Data Table: Effect of D-Lactitol on Gut Microbiota

| Population Studied | Key Microbial Changes |

| Constipated patients | Significant increase in Bifidobacterium abundance. nih.gov |

| Healthy individuals | Significant increase in Bifidobacterium and Lactobacillus species. researchgate.net |

| Patients with liver cirrhosis | Increase in Bifidobacterium longum, B. pseudocatenulatum, and Lactobacillus salivarius; decrease in Klebsiella pneumoniae. frontiersin.orgnih.gov |

| Patients with chronic viral hepatitis | Significant boost in Bifidobacterium and Lactobacillus populations; reduction in Clostridium perfringens. researchgate.net |

Identification and Characterization of Specific Microbial Strains Involved in D-Lactitol Catabolism

The catabolism of D-Lactitol is carried out by specific microbial strains possessing the necessary enzymatic machinery. While the precise contribution of all involved species is an area of ongoing research, members of the genera Bifidobacterium, Lactobacillus, Bacteroides, Eubacterium, Ruminococcus, Atopobium, and Clostridium are known to ferment lactitol. researchgate.net

Studies have identified specific species that are positively impacted by lactitol supplementation, suggesting their role in its metabolism. These include Bifidobacterium longum, Bifidobacterium pseudocatenulatum, and Lactobacillus salivarius. frontiersin.orgnih.gov Furthermore, research has shown that certain strains of Escherichia coli can be grown on lactitol as the sole carbon source, indicating their ability to hydrolyze this sugar alcohol. nii.ac.jp The hydrolysis activity, however, varies between different strains. nii.ac.jp

Enzymatic Degradation Mechanisms (Non-Human Systems)

The biotransformation of D-Lactitol is mediated by specific microbial enzymes. These enzymes are crucial for the initial breakdown of lactitol, making it available for further metabolic pathways within the microbial cells.

Characterization of Microbial Enzymes Mediating D-Lactitol Biotransformation (e.g., oxidoreductase from Agrobacterium tumefaciens)

Microbial enzymes such as β-galactosidases are known to hydrolyze lactitol. nii.ac.jp However, other enzymes, like oxidoreductases, also play a significant role in its biotransformation. A notable example is the oxidoreductase from the soil bacterium Agrobacterium tumefaciens. researchgate.net When this bacterium is grown in a medium containing lactitol as the sole carbon source, it efficiently oxidizes lactitol. researchgate.net This enzymatic action is a key step in the catabolism of lactitol by this organism. The production of such enzymes allows these microorganisms to utilize lactitol as an energy source. The study of these microbial enzymes provides insights into the diverse metabolic capabilities of microorganisms and their potential applications in biotechnology. nih.gov

Pathways for Conversion to Other Carbohydrate Derivatives (e.g., keto-sugars, D-gulose)

The enzymatic action on D-Lactitol can lead to the formation of other carbohydrate derivatives. For instance, the oxidation of lactitol by Agrobacterium tumefaciens results in the accumulation of a keto-sugar, specifically 3-ketolactitol, in the supernatant. researchgate.net This keto-sugar can then be further processed. Through a combination of microbial and chemical methods, this intermediate can be used to produce the rare sugar D-gulose. researchgate.net This process involves the hydrolysis of 3-ketolactitol to release D-gulose and sorbitol. researchgate.net This pathway highlights a biotechnological application of microbial enzymes in converting a readily available sugar alcohol into a high-value rare sugar.

Molecular Interactions with Biological Receptors (Non-Human Systems)

Ligand-Receptor Binding Studies (e.g., Human Sweet Taste Receptor - hSTR)

The perception of sweetness is initiated by the binding of sweet-tasting molecules to the human sweet taste receptor (hSTR), a G-protein-coupled receptor composed of two subunits, T1R2 and T1R3. nih.gov Molecular modeling studies have been employed to elucidate the structural and energetic properties of the interaction between D-Lactitol and the hSTR. bohrium.comnih.govresearchgate.net

Research using molecular dynamics simulations and free energy calculations has revealed that D-Lactitol preferentially binds to the TAS1R2 monomer of the hSTR, rather than the TAS1R3 region. bohrium.comnih.govresearchgate.net The binding process involves the formation of electrostatic attractions and hydrogen bonds with several polar amino acid residues within the binding site. bohrium.comnih.gov This interaction induces a conformational change in the TAS1R2 monomer, leading to a more compact structure through an induced-fit mechanism. bohrium.comnih.gov

The binding affinity of D-Lactitol to the TAS1R2 monomer has been calculated, providing a quantitative measure of the interaction. bohrium.comnih.gov These computational findings are consistent with the experimentally observed relative sweetness of lactitol. bohrium.comnih.gov

| Parameter | Finding | Source |

| Preferential Binding Site | TAS1R2 monomer of the human sweet taste receptor | bohrium.comnih.govresearchgate.net |

| Binding Affinity (ΔGbind) | -8.53 ± 1.78 kcal/mol | bohrium.comnih.gov |

| Interaction Mechanism | Induced-fit, leading to a close-packed structure of the TAS1R2 monomer | bohrium.comnih.gov |

Key amino acid residues in the TAS1R2 monomer have been identified as crucial for the binding of polyols like lactitol. These interactions are fundamental to the initiation of the sweet taste signal.

| Interacting Residues in TAS1R2 | Type of Interaction | Source |

| D142 | Electrostatic attractions and H-bond formations | bohrium.comnih.gov |

| N143 | Electrostatic attractions and H-bond formations | bohrium.comnih.gov |

| S144 | Electrostatic attractions and H-bond formations | bohrium.comnih.gov |

| Y215 | Electrostatic attractions and H-bond formations | bohrium.comnih.gov |

| D278 | Electrostatic attractions and H-bond formations | bohrium.comnih.gov |

| E302 | Electrostatic attractions and H-bond formations | bohrium.comnih.gov |

| R383 | Electrostatic attractions and H-bond formations | bohrium.comnih.gov |

Mechanistic Analysis of D-Lactitol-Protein Interactions (e.g., cryoprotective effects)

D-Lactitol is utilized as a cryoprotectant to prevent the denaturation and aggregation of proteins during frozen storage. researchgate.net The deleterious effects of freezing on proteins, such as myofibrillar proteins in food products, include molecular cleavage, cross-linking, and aggregation, which can be mitigated by the addition of cryoprotective compounds like lactitol. researchgate.netmdpi.com

The cryoprotective mechanism of D-Lactitol involves several key interactions with protein molecules. As a polyol, it can stabilize proteins through various non-covalent interactions. nih.gov One primary mechanism is the formation of hydrogen bonds with the protein surface, which helps to maintain the native structure and solubility of the protein. mdpi.comnih.gov

Furthermore, cryoprotectants like lactitol can shield the hydrophobic regions on the protein surface. nih.gov During the freezing process, the exposure of these hydrophobic patches can lead to protein-protein interactions and subsequent aggregation. nih.gov By covering these regions, lactitol reduces the tendency for aggregation. nih.gov Electrostatic interactions with charged groups on the protein surface also contribute to maintaining protein solubility and preventing aggregation. nih.gov

Studies on cod surimi have demonstrated that lactitol effectively maintains protein functionality during frozen storage, comparable to other commonly used cryoprotectants. researchgate.net This is achieved by slowing down the rate of ice crystal growth and modifying their shape, thereby reducing mechanical damage to the protein structure. researchgate.net

| Protective Mechanism | Description | Source |

| Hydrogen Bonding | Forms hydrogen bonds with the protein, helping to maintain its native structure and stability. | mdpi.comnih.gov |

| Hydrophobic Interactions | Shields hydrophobic regions on the protein surface, preventing exposure and subsequent aggregation. | nih.gov |

| Electrostatic Interactions | Interacts with charged groups on the protein surface to maintain solubility and prevent aggregation. | nih.gov |

| Ice Crystal Modification | Slows the rate of ice crystal growth and alters their shape, reducing physical damage to proteins. | researchgate.net |

Chemical Derivatization and Functionalization of D Lactitol Monohydrate

Synthesis of D-Lactitol Esters and Ethers (e.g., lactitol (B1674232) palmitate)

The hydroxyl groups of D-Lactitol can be esterified or etherified to produce derivatives with modified solubility, emulsifying properties, and other functionalities. These reactions can be achieved through both chemical and enzymatic routes, with the latter offering advantages in terms of regioselectivity and milder reaction conditions.

Lactitol Esters are commonly synthesized through transesterification reactions. For instance, lactitol palmitate, a nonionic emulsifying agent, can be prepared by esterifying lactitol with a fatty acid in the presence of a soap catalyst at elevated temperatures (100-190 °C). The soap acts as both a catalyst and a miscibility-promoting agent. The reaction velocity can be controlled by adjusting the temperature and the amount of soap used. A key advantage of this direct esterification method for lactitol is its higher stability compared to sucrose, which allows it to withstand longer reaction times in a heterogeneous mixture without a solvent.

Enzymatic synthesis of sugar esters, including those of lactitol, is gaining attention as a greener alternative to chemical methods. Lipases are frequently used as biocatalysts for these transformations. The transesterification of lactulose (a structural isomer of lactose) with vinyl laurate, catalyzed by lipases from Candida antarctica and Thermomyces lanuginosus, demonstrates the potential for regioselective acylation of sugar molecules. mdpi.com This enzymatic approach can lead to the formation of monoesters, which are of particular interest for their surface-active properties. tandfonline.com

| Derivative | Synthesis Method | Reactants | Key Findings |

| Lactitol Palmitate | Chemical Esterification | D-Lactitol, Palmitic Acid, Soap (catalyst) | Produces a nonionic emulsifying agent; reaction conditions can be tuned to control reaction velocity. |

| Lactose (B1674315) Monolaurate | Enzymatic Transesterification | Lactose, Lauric Acid, Lipase (biocatalyst) | Demonstrates the potential for regioselective synthesis of sugar monoesters with surfactant properties. tandfonline.com |

| Lactulose Laurate | Enzymatic Transesterification | Lactulose, Vinyl Laurate, Lipases | Highlights the use of vinyl esters as acyl donors to drive the reaction towards ester formation. mdpi.com |

Lactitol Ethers can also be synthesized, although this area is less explored than esterification. The formation of ether bonds generally requires the activation of hydroxyl groups. General methods for ether synthesis, such as the Williamson ether synthesis, could potentially be adapted for lactitol, though challenges with regioselectivity would need to be addressed.

Oxidative and Reductive Transformations of D-Lactitol

The chemical structure of D-Lactitol allows for selective oxidation and reduction reactions, leading to the formation of valuable and often rare sugar derivatives.

Pathways for the Formation of Keto-sugars and Subsequent Reductions

A significant transformation of D-Lactitol is its microbial oxidation to a keto-sugar, specifically 3-ketolactitol. This biotransformation can be efficiently carried out using the bacterium Agrobacterium tumefaciens M31. tandfonline.com When this strain is cultured in a medium containing lactitol as the sole carbon source, it accumulates 3-ketolactitol in the supernatant. tandfonline.comresearchgate.net This enzymatic oxidation is inducible and also occurs when the bacterium is grown on other disaccharides like sucrose, lactose, or maltose. tandfonline.comnih.gov

The resulting 3-ketolactitol is a valuable intermediate for the synthesis of rare sugars. Through chemical hydrogenation, typically using a Raney nickel catalyst, 3-ketolactitol can be reduced to a mixture of D-gulosyl-(β-1,4)-D-sorbitol and the original lactitol. tandfonline.comnih.gov Subsequent acid hydrolysis of this mixture yields D-gulose, D-galactose, and D-sorbitol. tandfonline.com This combined microbial and chemical pathway provides an efficient method for producing the rare sugar D-gulose from the readily available and inexpensive starting material, lactitol. tandfonline.com

| Step | Process | Reactant(s) | Catalyst/Microorganism | Product(s) | Significance |

| Oxidation | Microbial Transformation | D-Lactitol | Agrobacterium tumefaciens M31 | 3-Ketolactitol | Efficient production of a key keto-sugar intermediate. tandfonline.comresearchgate.net |

| Reduction | Chemical Hydrogenation | 3-Ketolactitol | Raney Nickel | D-gulosyl-(β-1,4)-D-sorbitol, Lactitol | Stereoselective reduction to a gulose derivative. tandfonline.comnih.gov |

| Hydrolysis | Acid Hydrolysis | D-gulosyl-(β-1,4)-D-sorbitol | 0.5 N HCl | D-Gulose, D-Galactose, D-Sorbitol | Liberation of the rare sugar D-gulose. tandfonline.com |

Integration into Complex Polymeric Structures and Biomaterials

The functional groups of D-Lactitol make it a suitable candidate for incorporation into polymeric structures, leading to the development of novel biomaterials with tailored properties.

Covalent Modification of Polysaccharides with D-Lactitol Moieties (e.g., chitosan derivatives)

D-Lactitol moieties can be covalently attached to polysaccharides to impart new functionalities. A notable example is the synthesis of "Chitlac," a lactose-modified chitosan derivative. acs.org This is achieved through a reductive N-alkylation reaction between the amino groups of chitosan and the aldehyde group of lactose, followed by reduction. acs.orgresearchgate.net The resulting structure features lactitol side chains grafted onto the chitosan backbone. researchgate.net

This modification significantly improves the solubility of chitosan at neutral pH, a major limitation of the unmodified polymer. units.it The Chitlac derivative has shown interesting biological properties, including the ability to induce the aggregation of primary chondrocytes, which is a crucial step in cartilage tissue engineering. units.it The high flexibility of the lactitol side chain is believed to play a role in its biocompatibility and interaction with cells. researchgate.net

| Polymer | Modification Reaction | Reactants | Key Properties of Derivative | Potential Applications |

| Chitosan | Reductive N-alkylation | Chitosan, Lactose, Reducing Agent (e.g., sodium borohydride) | Improved solubility at neutral pH, biocompatibility, induces chondrocyte aggregation. acs.orgunits.it | Tissue engineering, biomaterial production. researchgate.net |

Development of D-Lactitol-based Hydrogels and other Functional Materials

D-Lactitol can serve as a building block for the synthesis of functional materials such as hydrogels. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them suitable for various biomedical applications, including controlled drug delivery.

Lactitol-based hydrogels can be synthesized by first propoxylating the hydroxyl groups of lactitol to produce a poly(ether polyol) (LPEP). nih.govacs.org These polyols are then cross-linked to form a hydrogel network. nih.gov One method of cross-linking involves esterification with a chlorinated poly(ethylene glycol) bis(carboxymethyl) ether. nih.govacs.org

The properties of these hydrogels, such as their swelling ratio, can be tuned by altering the cross-linking ratio. nih.govacs.org For example, increasing the cross-linking ratio generally leads to a decrease in the swelling ratio. acs.org These hydrogels have also been shown to be sensitive to external stimuli such as temperature and the concentration of salt and glucose, which can affect their swelling behavior. nih.govacs.org This responsiveness makes them promising candidates for controlled release systems for drugs and agrochemicals. nih.govacs.org

| Hydrogel Property | Effect of Increasing Cross-linking Ratio (PEGBCOCl:LPEP from 2:1 to 4:1) | Stimuli-Responsive Behavior |

| Swelling Ratio | Decreases | Sensitive to temperature (25-55 °C), salt concentration, and glucose concentration. nih.govacs.org |

| Diffusivity of Acetylsalicylic Acid | Decreases | The release rate can be controlled by the cross-linking ratio. nih.govacs.org |

| pH Sensitivity (range 4-9) | No significant change in swelling ratio | Relatively stable in this pH range. nih.govacs.org |

Advanced Analytical Methodologies for D Lactitol Monohydrate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of D-Lactitol (monohydrate) due to its high resolving power, which is essential for separating it from other polyols and sugars that often coexist in samples.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of lactitol (B1674232) and other sugar alcohols. creative-proteomics.com Method development often focuses on achieving optimal separation from other polyols that may be present as by-products of its manufacture, such as sorbitol, mannitol, and galactitol. fao.org

A common approach involves the use of a separation column packed with an amino group-binding polymer, with a mobile phase consisting of acetonitrile (B52724) and water. nih.govresearchgate.net For instance, a quantitative HPLC method for erythritol, maltitol (B1215825), lactitol, and trehalose (B1683222) in foods was developed using an amino group-binding polymer column with an acetonitrile-water (80:20) mobile phase at room temperature. nih.gov Another method for D-mannitol, xylitol, and D-sorbitol utilized a polystyrene cation exchange resin column with distilled water as the mobile phase at 50°C. jst.go.jp

Refractive index (RI) detection is frequently employed for polyols since they lack a UV chromophore. creative-proteomics.comresearchgate.net An HPLC-RI method was developed for the simultaneous determination of sugars and polyols, including lactitol, using a Shodex Sugars SP0810 column at 80°C with distilled water as the mobile phase. researchgate.netsemanticscholar.org The JECFA (Joint FAO/WHO Expert Committee on Food Additives) monograph for lactitol describes an HPLC method using a column designed for carbohydrate analysis, such as the Aminex HPX 87 (calcium form), with water as the eluent at 85°C and a differential refractometric detector. fao.org

For confirmation of lactitol, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) can be employed. nih.govjst.go.jp LC-MS/MS confirmation has been performed on an amino group-bound column with an acetonitrile-ammonium acetate (B1210297) solution as the mobile phase, using selected reaction monitoring (SRM) mode. nih.govresearchgate.net

Table 1: Example HPLC Methods for D-Lactitol and Other Polyols

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Amino group-binding polymer | Polystyrene cation exchange resin | Aminex HPX 87 (calcium form) |

| Mobile Phase | Acetonitrile:Water (80:20) | Distilled Water | Water (degassed) |

| Flow Rate | Not specified | 0.85 mL/min | 0.6 mL/min |

| Column Temperature | Room Temperature | 50°C | 85°C |

| Detector | Not specified (LC-MS/MS for confirmation) | Not specified (LC-MS for confirmation) | Differential Refractometric Detector |

| Analytes | Erythritol, Maltitol, Lactitol, Trehalose | D-Mannitol, Xylitol, D-Sorbitol | Lactitol, Sorbitol, Mannitol, Galactitol |

| Reference | nih.govresearchgate.net | jst.go.jp | fao.org |

Gas Chromatography (GC) is another powerful technique for polyol analysis, though it typically requires chemical modification of the analytes to increase their volatility. creative-proteomics.com This derivatization step is necessary because of the low volatility of polyols like lactitol. GC is often coupled with Mass Spectrometry (MS) for definitive identification and quantification of the separated compounds. creative-proteomics.comnih.gov

While less common than HPLC for routine analysis of lactitol, GC-MS has been successfully used for the identification and quantification of various polyols in complex biological matrices such as human cerebrospinal fluid and plasma. nih.gov In such studies, polyols including erythritol, arabinitol, mannitol, sorbitol, and myoinositol were identified after derivatization. nih.gov The derivatization process converts the polar hydroxyl groups of the polyols into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or acetates, making them amenable to GC separation.

The choice of derivatizing agent and reaction conditions is critical for achieving complete and reproducible derivatization. The resulting derivatized polyols can then be separated on a GC column and detected by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer. creative-proteomics.com The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized analytes, allowing for unambiguous identification.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the direct analysis of carbohydrates, including sugar alcohols like lactitol, without the need for derivatization. thermofisher.comthermofisher.comcreative-biolabs.com This technique takes advantage of the weakly acidic nature of carbohydrates, which can be separated as anions at high pH on strong anion-exchange columns. thermofisher.comnih.gov

HPAEC-PAD has been successfully applied to the determination of disaccharide alditols, including lactitol, maltitol, and isomaltitol, in various food products. nih.govacs.org One method utilized a mobile phase of 40 mM NaOH + 1 mM Ba(CH3COO)2, which improved selectivity and reproducibility while shortening analysis times. nih.govacs.org The detection is achieved by measuring the electrical current generated by the oxidation of the carbohydrates on the surface of a gold electrode. thermofisher.com Pulsed amperometry involves applying a series of potentials for defined time periods to clean the electrode surface and ensure reproducible detection. mdpi.com

This technique offers excellent resolution and allows for high-sensitivity detection, with limits of detection in the picomole range. nih.govacs.org The Dionex CarboPac MA1 column is often preferred for the analysis of sugar alcohols, as it provides unique selectivity and operates at ambient temperature with a sodium hydroxide (B78521) eluent for optimal separation and detection. thermofisher.com

Table 2: HPAEC-PAD Method for Disaccharide Alditols

| Parameter | Value |

| Mobile Phase | 40 mM NaOH + 1 mM Ba(CH3COO)2 |

| Detection | Pulsed Amperometric Detection (PAD) |

| Optimal Detection Potential (EDET) | +0.10 V |

| Analytes | Maltitol, Isomaltitol, Lactitol |

| Limit of Detection | 10-20 pmol injected |

| Reference | nih.govacs.org |

Development of Stability-Indicating Assay Methodologies

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) over time, without interference from its degradation products, impurities, or excipients. nih.gov The development of such methods is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. ijpsr.com

A stability-indicating RP-HPLC method has been developed for the estimation of lactitol in its active pharmaceutical ingredient (API) form. ijprajournal.com The development of this method involves subjecting the drug substance to forced degradation under various stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govijprajournal.com

The goal of forced degradation is to generate potential degradation products and demonstrate that the analytical method can separate the intact drug from these degradants. ijprajournal.com In the reported study for lactitol, the separation was achieved on a C18 column with a mobile phase of tri-acetate buffer (pH 8.5) and acetonitrile (40:60) at a flow rate of 1.0 mL/min, with UV detection at 343 nm. ijprajournal.com The method was validated according to ICH guidelines to ensure its suitability for its intended purpose. ijprajournal.com

The validation of a stability-indicating method typically includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. ijpsm.com The ability of the method to separate the main peak of lactitol from any peaks of degradation products demonstrates its specificity and stability-indicating nature.

Table 3: Forced Degradation Conditions for Lactitol Stability-Indicating Method Development

| Stress Condition | Parameters |

| Acid Degradation | Not specified |

| Base Degradation | Not specified |

| Oxidation Degradation | 6% H2O2 solution at 50°C for 60 minutes |

| Thermal Degradation | 80°C for 2 hours |

| Photo Degradation | Not specified |

| Reference | ijprajournal.com |

Future Research Directions and Emerging Paradigms in D Lactitol Monohydrate Studies

Exploration of Novel Biocatalytic Pathways for Sustainable Production

The conventional production of lactitol (B1674232) relies on the catalytic hydrogenation of lactose (B1674315), a process that, while efficient, often involves high pressure, high temperature, and the use of metal catalysts. researchgate.net Future research is increasingly focused on developing more sustainable and environmentally friendly biocatalytic pathways. These approaches aim to utilize enzymes or whole-cell microorganisms to catalyze the conversion of lactose to lactitol under milder conditions, thereby reducing energy consumption and minimizing the environmental footprint. benthamscience.comfrontiersin.org

Emerging strategies in this area include:

Enzymatic Hydrogenation: The use of specific hydrogenases or other redox enzymes for the targeted reduction of the glucose moiety of lactose to sorbitol. This approach offers high specificity, reducing the formation of by-products.

Whole-Cell Biotransformation: Engineering microorganisms, such as oleaginous yeasts like Yarrowia lipolytica, to express the necessary enzymatic machinery for converting lactose into lactitol. frontiersin.orgnih.gov This method has the potential for a one-pot synthesis directly from renewable feedstocks. nih.gov

Research in this domain will likely focus on enzyme discovery and engineering to improve catalytic efficiency, stability, and substrate specificity. Furthermore, the optimization of fermentation and downstream processing will be crucial for the economic viability of these biocatalytic routes. The overarching goal is to establish a green and sustainable production platform for lactitol and other sugar alcohols. benthamscience.comresearchgate.net

Computational Design of D-Lactitol Derivatives with Tailored Biological Activities

While D-Lactitol itself possesses beneficial prebiotic properties, there is a growing interest in designing novel derivatives with enhanced or targeted biological activities. Computational modeling and in silico design are powerful tools that can accelerate the discovery and development of such derivatives, minimizing the need for extensive and costly laboratory screening.

Future research directions in this area are anticipated to involve:

Structure-Activity Relationship (SAR) Studies: Computational methods can be employed to understand the relationship between the chemical structure of lactitol and its biological activity. By modifying functional groups on the lactitol molecule in silico, researchers can predict how these changes will affect its interaction with biological targets, such as microbial enzymes or host receptors.

Molecular Docking and Dynamics Simulations: These techniques can be used to model the interaction of potential D-Lactitol derivatives with specific proteins, for example, enzymes from gut bacteria that are responsible for its fermentation. This can provide insights into the mechanisms of action and help in designing derivatives with improved prebiotic effects or other desired functionalities.

Pharmacokinetic and Toxicological Predictions (ADMET): In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed lactitol derivatives. This allows for the early-stage filtering of candidates with unfavorable profiles, streamlining the development process.

The ultimate aim of this research is to create a library of D-Lactitol derivatives with tailored properties, such as enhanced selectivity for beneficial gut bacteria, improved stability, or novel therapeutic applications.

Systems Biology Approaches to Comprehensive D-Lactitol Metabolism

The metabolism of D-Lactitol, particularly its fermentation by the gut microbiota, is a complex process involving a multitude of microbial species and metabolic pathways. nih.gov A reductionist approach, focusing on individual bacterial strains or enzymes, may not fully capture the intricate network of interactions. Systems biology, which aims to understand the functioning of biological systems as a whole, offers a more holistic perspective. nih.govnih.gov

Future research is expected to apply systems biology approaches to:

Genome-Scale Metabolic Modeling (GEMs): Constructing GEMs for key gut microbial species can help predict the metabolic fate of D-Lactitol and the production of various metabolites, such as short-chain fatty acids (SCFAs). e-enm.org These models can simulate how the introduction of lactitol perturbs the metabolic network of the gut microbiome. mdpi.com

Metabolic Flux Analysis: This technique can be used to quantify the flow of metabolites through different pathways during lactitol fermentation. This can reveal the preferred metabolic routes and identify key enzymatic control points.

By adopting a systems biology perspective, researchers can move beyond a descriptive understanding of D-Lactitol metabolism to a predictive one, enabling the rational design of interventions to modulate the gut microbiome for improved health.

Integration of Multi-Omics Data for Holistic Understanding of D-Lactitol's Biological Roles

To gain a comprehensive and unbiased understanding of the biological effects of D-Lactitol, it is essential to integrate data from multiple "omics" platforms. This multi-omics approach provides a more complete picture of the molecular changes induced by lactitol, from the genetic potential of the gut microbiota to the functional output in terms of proteins and metabolites. nih.govfrontiersin.orgnih.gov

Emerging paradigms in this field include the integration of:

Metagenomics: Shotgun metagenomic sequencing of the gut microbiome can reveal the functional gene content and the microbial species that are influenced by D-Lactitol supplementation. nih.gov

Metatranscriptomics: This technique analyzes the gene expression of the entire microbial community, providing insights into which metabolic pathways are actively transcribed in response to lactitol.

Metaproteomics: By identifying the proteins present in the gut microbial community, metaproteomics can confirm the functional expression of genes involved in lactitol metabolism.

Metabolomics: Untargeted and targeted metabolomics can identify and quantify the small-molecule metabolites produced during lactitol fermentation, such as SCFAs and other bioactive compounds, and assess their impact on the host metabolome. nih.govmdpi.com

The integration of these multi-omics datasets, often in conjunction with host physiological data, will be instrumental in elucidating the complex interplay between D-Lactitol, the gut microbiota, and the host. mdpi.comnih.gov This holistic approach will be key to understanding the mechanisms behind lactitol's prebiotic effects and its broader roles in health and disease. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics of D-Lactitol

Accurate and sensitive detection and quantification of D-Lactitol and its metabolites in complex biological matrices are fundamental for pharmacokinetic studies, clinical monitoring, and quality control in food products. Future research will focus on the development of more advanced and high-throughput analytical techniques.

Key areas for development include:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with advanced detectors: While refractive index (RI) detection is commonly used for sugar alcohols, its sensitivity is limited. waters.comwaters.comspkx.net.cn Coupling HPLC/UHPLC with more sensitive and specific detectors like mass spectrometry (MS) and tandem mass spectrometry (MS/MS) can significantly improve the limits of detection and quantification, enabling trace analysis in samples like plasma and urine. nih.govresearchgate.netnih.gov

Ion Mobility Spectrometry (IMS): IMS offers a rapid and sensitive method for the detection and identification of sugar alcohols. nist.gov Further development of IMS-based methods could lead to portable and high-throughput screening tools for lactitol.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is a powerful technique for the analysis of polar and charged metabolites and could be optimized for the specific and sensitive detection of lactitol and its metabolic products. humanmetabolome.com

Metabolomics Platforms: The development of dedicated metabolomics workflows for the comprehensive analysis of polyols and their metabolic fate in biological systems will be crucial. mdpi.comnih.gov This includes advancements in sample preparation, chromatographic separation, and data analysis to capture the full spectrum of lactitol-derived metabolites. waters.com

These advanced analytical methods will not only enhance our ability to study the metabolism and biological effects of D-Lactitol with greater precision but also support the development of personalized nutrition and therapeutic strategies. nih.govresearchgate.net

Q & A

Q. What key physicochemical properties of D-lactitol monohydrate are critical for experimental design?

D-Lactitol monohydrate (CAS 81025-04-9) has a molecular formula of C₁₂H₂₆O₁₂ and a molecular weight of 362.33 g/mol. Its melting point ranges from 95–98°C, and it exhibits high water solubility (50–120 mg/mL depending on temperature and preparation). The compound is stable at room temperature but should be stored in airtight containers to prevent moisture absorption. Solubility in DMSO is lower (105 mg/mL) compared to water, requiring sonication for dissolution .

Q. How should D-lactitol monohydrate be stored and handled to maintain stability?

Storage conditions vary by supplier:

- Powder : -20°C for long-term stability (up to 3 years) or 2–8°C for short-term use .

- Solutions : -80°C for 12 months or -20°C for 1 month . Avoid exposure to humidity, direct sunlight, and high temperatures. Use desiccants in storage containers and verify stability via Certificates of Analysis (CoA) .

Q. Which analytical methods are validated for purity assessment of D-lactitol monohydrate?

- HPLC : Recommended for quantifying purity (≥99%) due to its specificity and reproducibility .

- Enzymatic assays : Adapt methods used for sugar alcohols (e.g., D-mannitol), leveraging NADH-dependent reactions measured at 340 nm. Note potential interference from structurally similar compounds like D-arabitol .

- Reference standards : Use certified materials (e.g., USP-grade) for calibration .

Advanced Research Questions

Q. How can hygroscopicity and moisture-induced transformations of D-lactitol monohydrate be systematically studied?

Advanced techniques include:

- Dynamic Vapor Sorption (DVS) : Quantifies moisture uptake under controlled humidity (e.g., 0–90% RH). Pair with Raman spectroscopy to monitor structural changes during hydration/dehydration cycles .

- Inverse Gas Chromatography (IGC) : Measures surface energy changes under varying humidity, using α-lactose monohydrate as a reference substrate . Experimental design: Pre-equilibrate samples at target RH levels and analyze using gravimetric and spectroscopic methods .

Q. What factors are critical in formulating D-lactitol monohydrate in bilayer tablets for controlled drug delivery?

Key considerations include:

- Particle size distribution : Optimize using sieving or milling to ensure uniform blending. Label d₁₀, d₅₀, and d₉₀ values per USP guidelines for excipients .

- Compatibility studies : Conduct FTIR or DSC to assess interactions with APIs (e.g., bosentan monohydrate) and co-excipients .

- Stability under compression : Test tablet hardness and dissolution profiles at varying compression forces .

Q. How can enzymatic assay methodologies inform D-lactitol quantification in complex biological matrices?

Adapt the mannitol dehydrogenase (ManDH) assay :

- Principle : D-lactitol oxidation generates NADH, proportional to concentration (measured at 340 nm).

- Sample preparation : Deproteinize biological fluids (e.g., blood) using ultrafiltration or perchloric acid precipitation to remove interferents .

- Validation : Ensure linearity (0.1–10 mM) and specificity against D-arabitol and D-sorbitol via spiked recovery tests .

Contradictions and Recommendations

- Solubility discrepancies : Reported water solubility ranges from 50 mg/mL to 120 mg/mL . Clarify via temperature-controlled studies, as solubility increases with heating .

- Storage conditions : Conflicting recommendations (e.g., -20°C vs. room temperature) suggest batch-specific stability. Always reference CoA data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.